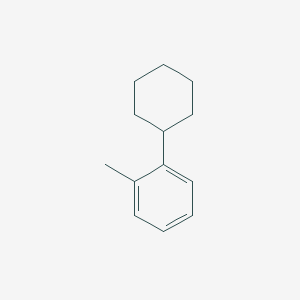

1-Cyclohexyl-2-methylbenzene

Overview

Description

Molecular Structure Analysis

1-Cyclohexyl-2-methylbenzene contains a total of 32 bonds; 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, it’s important to note that benzene derivatives can undergo a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

This compound has an average mass of 174.282 Da and a monoisotopic mass of 174.140854 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 265.8±10.0 °C at 760 mmHg, and a flash point of 109.0±7.1 °C . It has 0 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Catalytic Applications

1-Cyclohexyl-2-methylbenzene has been explored in the context of homogeneous catalysis. For instance, it has been involved in palladium-catalyzed aminocarbonylation reactions of iodobenzene and iodoalkenes, showcasing its utility in synthesizing complex organic compounds. These reactions have highlighted the efficiency of certain substrates under elevated carbon monoxide pressure, leading to high yields of carboxamides with expected structures (E. Müller et al., 2005).

Biomass Conversion and Hydrodeoxygenation

Another significant application is in the conversion of biomass-derived compounds to valuable hydrocarbons. The catalytic conversion of anisole, a lignin-derived product, over bifunctional Pt/HBeta catalysts has been studied, demonstrating the potential of this compound derivatives in producing gasoline-range molecules through hydrodeoxygenation and transalkylation reactions (Xinli Zhu et al., 2011).

Pyrolysis and Flame Speed Modeling

The compound has also been examined within pyrolysis studies, contributing to the understanding of thermal decomposition mechanisms and kinetic modeling. For example, cyclohexane pyrolysis at low pressure revealed significant insights into the formation of various hydrocarbons, including aromatics, through detailed kinetic analyses (Zhandong Wang et al., 2012). This research aids in optimizing combustion processes and developing more efficient energy conversion methods.

Molecular Synthesis and Chemistry

In molecular chemistry, this compound derivatives have been utilized in novel synthetic routes. For example, the synthesis of complex organic frameworks and compounds through cyclocondensation reactions demonstrates the versatility and potential of these compounds in creating new materials with specific properties (P. Skowronek & J. Gawroński, 2008).

Renewable Aromatics from Biomass

Furthermore, the pursuit of sustainable chemical production has led to the exploration of biomass-derived this compound derivatives for the manufacture of renewable aromatics. This area of research aims to transition from fossil-based resources to renewable sources for the production of essential chemicals, highlighting the environmental benefits and sustainability of such processes (Andrew J Maneffa et al., 2016).

Mechanism of Action

Target of Action

The targets of aromatic compounds like 1-Cyclohexyl-2-methylbenzene are often complex and can vary widely depending on the specific compound and its functional groups. They can interact with a variety of biological macromolecules, including proteins, DNA, and receptors .

Mode of Action

Aromatic compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by aromatic compounds can be diverse and depend on the specific compound and its targets. They can participate in several useful and interesting reactions .

Result of Action

The molecular and cellular effects of aromatic compounds depend on their specific targets and mode of action. They can cause a variety of changes in cellular function, including changes in gene expression, enzyme activity, and cell signaling pathways .

Action Environment

The action, efficacy, and stability of aromatic compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .

properties

IUPAC Name |

1-cyclohexyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMIWASLPQNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344849 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4501-35-3 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.